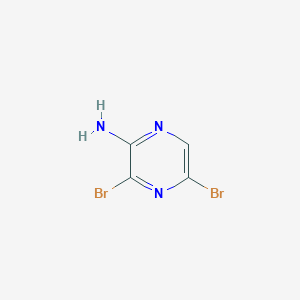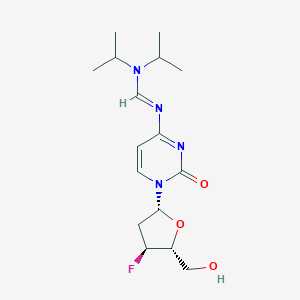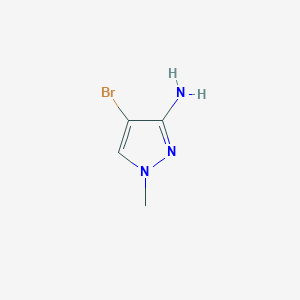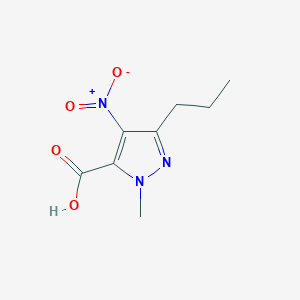![molecular formula C17H24O4 B131992 4-[4-(ヘプチロキシ)フェニル]-4-オキソブタン酸 CAS No. 143134-89-8](/img/structure/B131992.png)
4-[4-(ヘプチロキシ)フェニル]-4-オキソブタン酸
概要
説明
4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid is an organic compound with the molecular formula C17H24O4 It is known for its unique structure, which includes a heptyloxy group attached to a phenyl ring, and a butanoic acid moiety
科学的研究の応用
4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Biochemical Pathways
The compound is involved in the repression of MAPK/NF-κB signaling pathways in β-Amyloid-Induced Alzheimer’s Disease Models . This pathway plays a key role in mediating the neuroprotective effects of the compound against AD-like pathology .
Result of Action
The compound exhibits a neuroprotective role against β-amyloid (Aβ)-induced cytotoxicity in PC12 cells and improves the learning and memory abilities of Aβ-induced AD-like rats . It also reversed tau hyperphosphorylation and reduced the production of proinflammatory cytokines, tumor necrosis factor-α and interleukin-6 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid typically involves the reaction of 4-(heptyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
類似化合物との比較
Similar Compounds
4-(Heptyloxy)phenol: Similar structure but lacks the butanoic acid moiety.
4-(Heptyloxy)phenyl isocyanate: Contains an isocyanate group instead of the oxobutanoic acid group.
4-(Octyloxy)phenol: Similar structure with an octyloxy group instead of a heptyloxy group.
Uniqueness
4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid is unique due to the presence of both the heptyloxy group and the oxobutanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
特性
IUPAC Name |
4-(4-heptoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20/h7-10H,2-6,11-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIATMKAFYNTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384281 | |
| Record name | 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143134-89-8 | |
| Record name | 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

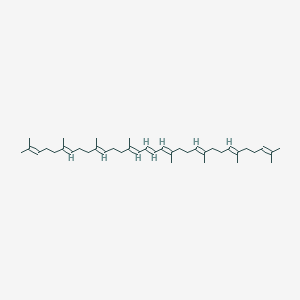
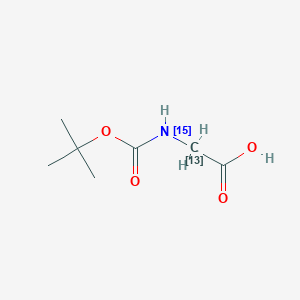
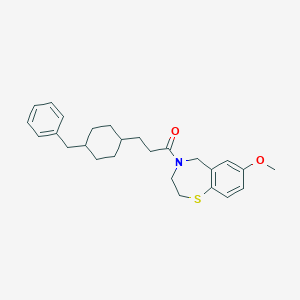





![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
